molecular formula C8H8BrClO2 B1527203 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol CAS No. 1455206-43-5

2-(5-Bromo-2-chlorophenoxy)ethan-1-ol

Cat. No. B1527203
CAS RN: 1455206-43-5
M. Wt: 251.5 g/mol
InChI Key: SPLCDZKNPIOYAP-UHFFFAOYSA-N
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Description

“2-(5-Bromo-2-chlorophenoxy)ethan-1-ol” is a chemical compound with the molecular formula C8H8BrClO2 . It has a molecular weight of 251.51 g/mol . This compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(5-bromo-2-chlorophenoxy)ethanol . The InChI code is 1S/C8H8BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 .


Physical And Chemical Properties Analysis

“2-(5-Bromo-2-chlorophenoxy)ethan-1-ol” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Schiff Bases and Metal Complexes

Schiff bases derived from 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol have been synthesized and characterized, along with their metal complexes. These compounds are significant in coordination chemistry due to their ability to act as ligands that bind to transition metals. The metal complexes exhibit a range of biological activities, including antibacterial and antifungal properties .

Antioxidant Properties

The antioxidant capacity of Schiff base ligands and their metal complexes involving 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol has been studied. Antioxidants are crucial in preventing oxidative stress in biological systems, which can lead to cell damage and diseases such as cancer .

Antibacterial Applications

Research has demonstrated the antibacterial efficacy of compounds synthesized from 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol . These compounds can be used to develop new antibacterial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .

Electrochemical Studies

Electrochemical methods like cyclic voltammetry have been employed to study the redox behavior of 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol derivatives. These studies are essential for understanding the electron transfer processes and designing electrochemical sensors or catalysts .

Theoretical and Computational Chemistry

Theoretical calculations, including Gaussian and NMR studies, have been conducted on 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol and its derivatives. These studies help predict molecular properties, such as dipole moments and energy states, which are valuable in designing new materials with desired characteristics .

Catalysis

Transition metal complexes with 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol -based ligands have been investigated as catalysts for organic redox reactions. These catalysts are crucial for industrial processes, including the synthesis of fine chemicals and pharmaceuticals .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLCDZKNPIOYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-chlorophenoxy)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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